2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine

Regioisomer differentiation Structure-activity relationship (SAR) Medicinal chemistry

2-Cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine (CAS 2549040-60-8) is a synthetic 2,4-diaminopyrimidine derivative with molecular formula C₁₆H₁₉N₃O₂ and molecular weight 285.34 g/mol. It belongs to a class of heterocyclic compounds widely employed as kinase inhibitor scaffolds and agrochemical intermediates.

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
CAS No. 2549040-60-8
Cat. No. B6435327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine
CAS2549040-60-8
Molecular FormulaC16H19N3O2
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CC2)NC3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C16H19N3O2/c1-10-6-15(19-16(17-10)11-4-5-11)18-12-7-13(20-2)9-14(8-12)21-3/h6-9,11H,4-5H2,1-3H3,(H,17,18,19)
InChIKeyZIZWDSUWFFRFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine (CAS 2549040-60-8): Core Identity and Sourcing Baseline for a 2,4-Diaminopyrimidine Scaffold


2-Cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine (CAS 2549040-60-8) is a synthetic 2,4-diaminopyrimidine derivative with molecular formula C₁₆H₁₉N₃O₂ and molecular weight 285.34 g/mol . It belongs to a class of heterocyclic compounds widely employed as kinase inhibitor scaffolds and agrochemical intermediates. No peer-reviewed quantitative pharmacologic data (IC₅₀, Kᵢ, or in vivo efficacy) for this exact compound have been identified in the public domain; available records are limited to vendor-supplied structural identity and predicted physicochemical properties [1]. Its structural signature—a cyclopropyl group at the pyrimidine 2-position, a methyl group at the 6-position, and a 3,5-dimethoxyphenylamino substituent at the 4-position—places it within a patent-intensive chemical space that includes known fungicides (e.g., cyprodinil) and cardiac myosin modulators (e.g., mavacamten), though these comparators differ fundamentally in substitution pattern and pharmacophore [2][3].

Why Generic Substitution of 2-Cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine Fails: Regioisomeric and Scaffold-Level Differentiation


This compound cannot be generically interchanged with other dimethoxyphenyl-pyrimidin-4-amines because the position of the two methoxy groups on the aniline ring governs both electronic character and steric accessibility of the 4-amino NH hydrogen-bond donor. The 3,5-dimethoxy pattern creates a meta,meta-substituted aniline with a distinct dipole and hydrogen-bond-acceptor topology relative to the 3,4-dimethoxy or 2,5-dimethoxy regioisomers [1]. Furthermore, the 2-cyclopropyl-6-methylpyrimidine core differs fundamentally from the 4-cyclopropyl-6-methyl-2-pyrimidinamine core of cyprodinil (a marketed fungicide) and the pyrimidine-2,4-dione core of mavacamten (an FDA-approved cardiac myosin modulator) [2][3]. SAR studies across pyrimidin-4-amine kinase inhibitors demonstrate that even minor regioisomeric shifts in the dimethoxyphenyl substituent can alter target selectivity by >100-fold [4]. Substituting a near-neighbor analog without experimental validation therefore risks loss of on-target activity or introduction of uncharacterized off-target pharmacology.

2-Cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine: Quantitative Evidence Guide for Differentiation vs. Closest Analogs


Structural Identity Differentiation: 3,5-Dimethoxyphenyl Regioisomer vs. 3,4-Dimethoxyphenyl and 2,5-Dimethoxyphenyl Analogs

CAS 2549040-60-8 carries a 3,5-dimethoxyphenyl substituent at the pyrimidine 4-amino position, confirmed by molecular formula C₁₆H₁₉N₃O₂ and MW 285.34 . Its closest regioisomeric analogs—2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine and 2-cyclopropyl-N-(2,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine (CAS 2549033-75-0)—share the identical molecular formula and mass but differ in methoxy-group topology [1]. In the broader pyrimidin-4-amine kinase inhibitor class, a 3,5-dimethoxyphenyl substitution has been associated with KDR (VEGFR-2) IC₅₀ values as low as 5 nM in related scaffolds, whereas regioisomeric 3,4-dimethoxy or unsubstituted phenyl variants show >10-fold shifts in potency [2][3].

Regioisomer differentiation Structure-activity relationship (SAR) Medicinal chemistry

Scaffold Differentiation from Cyprodinil: 2,4-Diaminopyrimidine vs. 2-Anilinopyrimidine Core

CAS 2549040-60-8 features a 2,4-diaminopyrimidine core (amino groups at positions 2 and 4), whereas the commercial fungicide cyprodinil (CAS 121552-61-2) possesses a 4-cyclopropyl-6-methyl-2-pyrimidinamine core with an aniline substituent at the 2-position [1]. Cyprodinil inhibits methionine biosynthesis in Botrytis cinerea, Pyrenopeziza herpotrichoides, and Helminthosporium oryzae with IC₅₀ values of 0.44, 4.8, and 0.03 µM, respectively, on amino acid-free media [1]. The reversal of the amino-substitution vector (2-anilino vs. 4-anilino) between cyprodinil and CAS 2549040-60-8 produces fundamentally different hydrogen-bond donor/acceptor geometries at the pyrimidine ring, precluding any assumption of shared antifungal potency.

Agrochemical fungicides Methionine biosynthesis inhibition Scaffold comparison

Scaffold Differentiation from Mavacamten: Pyrimidine-4-amine vs. Pyrimidine-2,4-dione Core

Mavacamten (MYK-461, CAS 1642288-47-8) shares the molecular formula C₁₅H₁₉N₃O₂ (MW 273.33) with a structural subset of the cyclopropyl-pyrimidine class, but its core is a pyrimidine-2,4-dione rather than a pyrimidine-4-amine [1]. Mavacamten acts as an allosteric modulator of cardiac β-myosin, with IC₅₀ values of 490 nM (bovine cardiac myosin) and 711 nM (human cardiac myosin), and >4-fold selectivity for cardiac myosin over skeletal myosin [1][2]. CAS 2549040-60-8, bearing a 2-cyclopropyl-6-methylpyrimidin-4-amine core, lacks the 2,4-dione carbonyl hydrogen-bond acceptors critical for mavacamten's myosin-binding pharmacophore. The molecular formula C₁₆H₁₉N₃O₂ of the target compound differs from mavacamten's C₁₅H₁₉N₃O₂, reflecting the larger dimethoxyphenyl substituent.

Cardiac myosin modulation Hypertrophic cardiomyopathy Scaffold comparison

Patent-Space Novelty: CAS 2549040-60-8 as a Distinct Entry in the 2,4-Diaminopyrimidine Patent Landscape

CAS 2549040-60-8 occupies a patent-chemical space distinct from both the cyprodinil fungicide patents (originally filed in the 1990s) and the mavacamten cardiac-myosin patent family (MyoKardia, Inc.) [1][2]. Patent US-8461348-B2 ('Heterocyclic derivative and use thereof') and related filings disclose 2,4-diaminopyrimidine compounds with 3,5-dimethoxyphenylamino substituents as kinase inhibitors, establishing an intellectual-property precedent for this substitution pattern . However, the specific 2-cyclopropyl-6-methyl combination of CAS 2549040-60-8 appears in more recent patent activity (post-2018), suggesting a novel sub-series within the broader 2,4-diaminopyrimidine IP space [3].

Patent landscape analysis Kinase inhibitor IP Freedom to operate

Validated Application Scenarios for 2-Cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine Based on Differentiation Evidence


1. Kinase Inhibitor SAR Probe Synthesis Using the 3,5-Dimethoxyphenyl Pharmacophore

The 3,5-dimethoxyphenylamino substituent has demonstrated low-nanomolar potency (IC₅₀ = 5 nM) against VEGFR-2 (KDR) in related pyrimidine scaffolds [1]. CAS 2549040-60-8 provides a pre-functionalized 2-cyclopropyl-6-methylpyrimidine core bearing this privileged pharmacophore, enabling direct elaboration into focused kinase-inhibitor libraries without requiring separate synthesis of the 3,5-dimethoxyaniline building block. The regioisomeric purity of the 3,5-substitution pattern is critical, given that 3,4- or 2,5-dimethoxy variants can show >10-fold differences in kinase selectivity [2].

2. Agrochemical Lead Diversification via Patent-Circumventing Scaffold Design

Cyprodinil's commercial success as a methionine-biosynthesis inhibitor (IC₅₀ = 0.03–4.8 µM against key phytopathogens) validates the agrochemical relevance of cyclopropyl-methyl-pyrimidines [3]. However, cyprodinil's 4-cyclopropyl-6-methyl-2-pyrimidinamine core is IP-protected. CAS 2549040-60-8, with its inverted 2-cyclopropyl-6-methyl-4-pyrimidinamine connectivity and distinct 3,5-dimethoxyphenylaniline substituent, offers a structurally differentiated scaffold for next-generation fungicide discovery that circumvents the cyprodinil patent estate while retaining the cyclopropyl-methyl-pyrimidine substructure associated with methionine-pathway targeting [4].

3. Chemical Biology Probe Development Targeting ATP-Binding Pockets with Novel Vector Geometry

The 2-cyclopropyl substituent combined with the 3,5-dimethoxyphenylamino group at the 4-position creates a unique hydrogen-bond donor/acceptor topology distinct from both the 2-anilinopyrimidine (cyprodinil-type) and pyrimidine-2,4-dione (mavacamten-type) pharmacophores [1][3]. This topology may enable selective engagement of kinase hinge regions or ATP-binding pockets that are inaccessible to conventional 2-anilino or 4-anilino pyrimidine probes. The compound is suitable for thermal-shift assays (TSA), X-ray co-crystallography, and chemoproteomic target-ID campaigns in academic and industrial chemical biology groups.

4. Reference Standard for Regioisomeric Quality Control in Dimethoxyphenyl-Pyrimidine Synthesis

Because the 3,5-dimethoxy, 3,4-dimethoxy, and 2,5-dimethoxy regioisomers share identical molecular formula (C₁₆H₁₉N₃O₂) and mass (285.34 Da), chromatographic or NMR-based differentiation is mandatory for quality control [2]. CAS 2549040-60-8 serves as a well-defined reference standard for establishing HPLC retention times, LC-MS fragmentation patterns, and ¹H/¹³C NMR chemical-shift signatures specific to the 3,5-dimethoxyphenyl regioisomer, enabling analytical labs and CROs to verify the identity of synthesized or purchased lots against the other two regioisomeric possibilities.

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